2-Nitro-4-(trifluoromethyl)benzonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88323. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

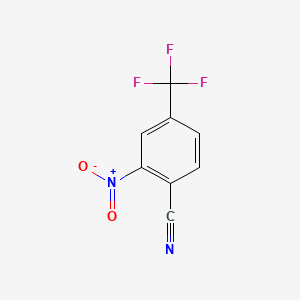

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCWLXXZTCLGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228423 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-94-9 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 778-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-4-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6Z0MKD079 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a nitrile group attached to a benzene ring.[1] Its Chemical Abstracts Service (CAS) registry number is 778-94-9 .[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 778-94-9 | [2][3][4] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [2][4] |

| Molecular Weight | 216.12 g/mol | [2][3] |

| Appearance | Pale yellow to off-white crystalline solid/chunks | [1][5] |

| Melting Point | 44-47 °C | [5] |

| Boiling Point | 156-158 °C at 18 mmHg | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Sparingly soluble in water | [1] |

| EC Number | 212-298-1 | [3] |

| MDL Number | MFCD00014684 | [3] |

Synthesis and Experimental Protocols

This compound is a synthetic compound produced through various organic chemistry methodologies.[1] The synthesis often involves multi-step processes designed for high regioselectivity and yield, typically conducted under anhydrous and inert atmospheric conditions.[1]

Method 1: From 2-Nitro-4-(trifluoromethyl)benzaldehyde

A common laboratory and potential industrial preparation involves the conversion of 2-nitro-4-(trifluoromethyl)benzaldehyde.[6]

-

Step 1: Oximation. 2-Nitro-4-(trifluoromethyl)benzaldehyde is reacted with hydroxylamine hydrochloride and an inorganic base in water to produce 2-nitro-4-(trifluoromethyl)benzaldehyde oxime.[6] The reaction is preferably carried out at a temperature between 0-20 °C.[6]

-

Step 2: Dehydration. The resulting oxime is dissolved in a solvent such as acetonitrile. Acetic anhydride and a nickel composite catalyst (compounded from nickel acetate and Raney nickel) are added, and the mixture is heated.[6] This dehydration step yields the final product, this compound.[6]

Method 2: Cyanation of Halonitrobenzenes

Another synthetic route involves the cyanation of a halo-substituted precursor.

-

Protocol: This method starts with an appropriately substituted halonitrobenzene, such as 4-chloro-3-nitrobenzotrifluoride.[7] The reaction is carried out with a cyanide source, like cuprous cyanide, in the presence of a metal bromide (e.g., lithium bromide) and a solvent like N-methyl-2-pyrrolidinone (NMP) or benzonitrile.[7] The reaction mixture is heated under a nitrogen blanket to temperatures ranging from 150-200°C.[7] This process can be hindered by low selectivity and the use of highly toxic cyanide reagents, which necessitates stringent safety protocols.[6]

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound 99 778-94-9 [sigmaaldrich.com]

- 4. 778-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]

physical and chemical properties of 2-Nitro-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-Nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.

Introduction

This compound is an aromatic organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a nitrile group attached to a benzene ring.[1] Its chemical formula is C₈H₃F₃N₂O₂.[1][2][3][4] This compound typically appears as a yellow crystalline solid or chunks.[1][5] The unique combination of electron-withdrawing groups makes it a versatile building block in organic synthesis, particularly for creating more complex, biologically active molecules.[6] It is primarily utilized as an intermediate in the preparation of various pharmaceuticals and agrochemicals, such as 2-nitro-4-(trifluoromethyl)benzaldehyde.[2][5][7]

Chemical Structure

The structure of this compound consists of a benzene ring substituted at position 1 with a cyano group, at position 2 with a nitro group, and at position 4 with a trifluoromethyl group.

Caption: 2D structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. These properties are essential for handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 778-94-9 | [1][2] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1][2][3] |

| Molecular Weight | 216.12 g/mol | [2][3] |

| Appearance | Yellow crystalline solid/chunks | [1][5] |

| Melting Point | 44-47 °C (lit.) | [3][5] |

| Boiling Point | 156-158 °C at 18 mmHg (lit.) | [3][5] |

| Density | 1.5604 g/cm³ (estimate) | [3][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Sparingly soluble in water.[1] Soluble in organic solvents like dichloromethane and toluene.[8] | [1][8] |

| InChI Key | BQCWLXXZTCLGSZ-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)--INVALID-LINK--[O-])C#N | [1] |

Experimental Protocols

Synthesis of this compound

A documented method for preparing this compound involves a two-step process starting from 2-nitro-4-trifluoromethylbenzaldehyde.[9]

Step 1: Synthesis of 2-Nitro-4-trifluoromethylbenzaldehyde Oxime

-

Reactants: 2-nitro-4-trifluoromethylbenzaldehyde is used as the raw material. It is reacted with hydroxylamine hydrochloride in the presence of an inorganic base.[9]

-

Solvent: The reaction is carried out in water. The preferred weight ratio of water to 2-nitro-4-trifluoromethylbenzaldehyde is 3:1.[9]

-

Stoichiometry: The molar ratio of hydroxylamine hydrochloride to 2-nitro-4-trifluoromethylbenzaldehyde is preferably 1:1.[9]

-

Conditions: The reaction is conducted at a temperature of 0-20 °C.[9]

-

Outcome: This step yields 2-nitro-4-trifluoromethylbenzaldehyde oxime.[9]

Step 2: Dehydration to this compound

-

Reactant: The 2-nitro-4-trifluoromethylbenzaldehyde oxime product from Step 1 is dissolved in acetonitrile.[9]

-

Reagents: Acetic anhydride and a nickel composite catalyst (compounded from nickel acetate and Raney nickel) are added while stirring.[9]

-

Conditions: The mixture is heated to reflux at approximately 83-85 °C and reacted for 2 hours.[9]

-

Workup:

-

After the reaction, the mixture is cooled to room temperature.[9]

-

The catalyst is recovered by filtration.[9]

-

The mother liquor is concentrated by heating to recover the solvent.[9]

-

The remaining kettle solution is rectified in a tower to obtain the final product, 2-nitro-4-trifluoromethylbenzonitrile.[9]

-

-

Yield & Purity: This process reports yields of 82-84% with a purity of over 98% (GC/MS).[9]

Caption: Synthesis workflow for this compound.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis. The electron-deficient nature of the aromatic ring, due to the nitro, trifluoromethyl, and nitrile groups, makes it susceptible to nucleophilic aromatic substitution reactions. It serves as a building block in the pharmaceutical and agrochemical sectors for producing biologically active molecules.[1][6] Its primary documented use is in the synthesis of 2-nitro-4-(trifluoromethyl)benzaldehyde.[2][7]

Safety and Handling

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Causes skin irritation and serious eye irritation.[10]

-

May cause respiratory irritation.[10]

Precautionary Measures:

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[10] An N95 dust mask is recommended.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[5][8][10]

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[10]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

This information is intended for trained professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the latest SDS before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 778-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 778-94-9[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. 错误页 [amp.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 778-94-9 [chemicalbook.com]

- 8. 5-Nitro-2-(Trifluoromethyl)Benzonitrile – Properties, Uses, Safety Data & Supplier China | CAS 65781-03-1 [nj-finechem.com]

- 9. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzonitrile

This guide provides a detailed overview of the molecular structure and properties of 2-Nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its versatile reactivity makes it a valuable building block for researchers and professionals in drug development and materials science.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and for understanding its reactivity profile. The compound typically appears as a yellow crystalline solid.[1]

| Property | Value |

| Molecular Formula | C8H3F3N2O2[1][3] |

| Molecular Weight | 216.12 g/mol [2][3][4][5] |

| CAS Number | 778-94-9[1][3] |

| Melting Point | 44-47 °C[4] |

| Boiling Point | 156-158 °C at 18 mmHg[4] |

| Appearance | Yellow crystalline solid[1] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)--INVALID-LINK--[O-])C#N[1] |

| InChI Key | BQCWLXXZTCLGSZ-UHFFFAOYSA-N[1] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a nitro group (-NO2) at position 2, a trifluoromethyl group (-CF3) at position 4, and a nitrile group (-CN) at position 1. The electron-withdrawing nature of these substituents significantly influences the chemical reactivity of the aromatic ring.

Caption: 2D structure of this compound.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound can vary, a general approach involves the nitration of 4-(trifluoromethyl)benzonitrile.

General Synthesis Protocol:

-

Reaction Setup: 4-(Trifluoromethyl)benzonitrile is dissolved in a suitable solvent, such as concentrated sulfuric acid, in a reaction vessel equipped with a stirrer and a cooling system.

-

Nitration: A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of 2-nitro-4-(trifluoromethyl)benzaldehyde.[3][6] The nitro group can be readily reduced to an amino group, which can then undergo a variety of further chemical transformations, making this compound a versatile precursor for the synthesis of pharmaceuticals and agrochemicals.[2]

References

solubility of 2-Nitro-4-(trifluoromethyl)benzonitrile in common lab solvents

An In-depth Technical Guide to the Solubility of 2-Nitro-4-(trifluoromethyl)benzonitrile in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a nitro group, a nitrile group, and a trifluoromethyl group, suggests a complex solubility profile that is critical for its use in various chemical reactions and formulations.[3] The trifluoromethyl group, in particular, can influence the steric and electronic properties of a molecule and may affect its solubility.[4]

This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility. The methodologies outlined below will enable researchers to generate reliable and reproducible solubility data in their own laboratory settings. This guide also includes a template for data presentation and a visualization of the experimental workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₃N₂O₂ | [2][5] |

| Molecular Weight | 216.12 g/mol | [2] |

| Melting Point | 44-47 °C (lit.) | [3][6][7] |

| Boiling Point | 156-158 °C at 18 mmHg (lit.) | [3][6][7] |

| Appearance | Yellow crystalline chunks or solid | [3] |

| CAS Number | 778-94-9 | [2][3] |

Predicted Solubility Behavior

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8][9] The polarity of both the solute and the solvent plays a crucial role.[9] Given the presence of polar functional groups (nitro and nitrile) and a relatively nonpolar trifluoromethylbenzene core, this compound is expected to exhibit moderate to good solubility in a range of common laboratory solvents. Its solubility is likely to be higher in polar aprotic solvents and some polar protic solvents, and lower in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on standard laboratory techniques for solubility assessment.[8][10][11]

Materials and Equipment

-

This compound (solid)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)[12][13][14]

-

Analytical balance

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars or vortex mixer

-

Temperature-controlled water bath or heating block

-

Calibrated thermometer

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Apparatus for solvent removal (e.g., rotary evaporator or nitrogen stream)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and place it into a vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid aspirating any solid particles, a syringe filter can be used.

-

-

Quantification of the Dissolved Solute:

-

Transfer the known volume of the saturated solution to a pre-weighed vial.

-

Carefully remove the solvent under reduced pressure (using a rotary evaporator) or by evaporation under a gentle stream of nitrogen.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The mass of the dissolved this compound can be determined by subtracting the initial mass of the empty vial from the final mass.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of the aliquot of saturated solution in L)

-

-

-

Data Recording:

-

Record the solubility value for the specific solvent and temperature.

-

Repeat the experiment for each solvent and at different temperatures as required.

-

Data Presentation: Solubility of this compound

The following table provides a template for presenting the experimentally determined solubility data for this compound in a clear and structured format.

| Solvent | Temperature (°C) | Solubility (g/L) | Observations |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. This compound | C8H3F3N2O2 | CID 69902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 778-94-9 [chemicalbook.com]

- 7. 778-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. calpaclab.com [calpaclab.com]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic Data and Experimental Protocols for 2-Nitro-4-(trifluoromethyl)benzonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside standardized experimental protocols.

Core Spectroscopic Data

The spectroscopic data presented herein has been compiled from publicly available resources and predicted based on the analysis of structurally related compounds.

Molecular and Physical Properties

| Property | Value |

| CAS Number | 778-94-9 |

| Molecular Formula | C₈H₃F₃N₂O₂ |

| Molecular Weight | 216.12 g/mol |

| Exact Mass | 216.014662 g/mol [1] |

| Melting Point | 44-47 °C |

| Boiling Point | 156-158 °C at 18 mmHg |

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is predicted to exhibit signals in the aromatic region, with chemical shifts influenced by the strong electron-withdrawing nature of the nitro, trifluoromethyl, and cyano groups. The expected chemical shifts are downfield, likely between 7.5 and 8.5 ppm.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.3 | d | ~8.0 | H-6 |

| ~8.1 | dd | ~8.0, ~1.5 | H-5 |

| ~7.9 | d | ~1.5 | H-3 |

Predictions are based on data from analogous compounds such as 4-nitrobenzonitrile and other substituted benzonitriles.[2][3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing substituents.

| Chemical Shift (ppm) | Assignment |

| ~150 | C-NO₂ |

| ~135 (q) | C-CF₃ |

| ~134 | C-H (Ar) |

| ~131 | C-H (Ar) |

| ~125 (q) | -CF₃ |

| ~122 | C-H (Ar) |

| ~118 | C-CN |

| ~116 | -CN |

Predictions are based on data from analogous compounds like 4-nitrobenzonitrile and other benzonitrile derivatives.[2][3][4][5] The quartet (q) for the carbon attached to the CF₃ group and the CF₃ carbon itself is due to C-F coupling.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[1] The characteristic absorption bands are predicted as follows:

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H Stretch |

| 2240-2220 | C≡N Stretch (Nitrile) |

| 1600-1450 | Aromatic C=C Bending |

| 1550-1475 | Asymmetric N-O Stretch (Nitro) |

| 1350-1280 | Symmetric N-O Stretch (Nitro) |

| 1300-1100 | C-F Stretch (Trifluoromethyl) |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 216 | [M]⁺ (Molecular Ion) |

| 186 | [M-NO]⁺ |

| 170 | [M-NO₂]⁺ |

| 147 | [M-CF₃]⁺ |

| 121 | [M-NO₂-CN]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 2-4 seconds

-

-

Processing: Fourier transform the FID, phase correct the spectrum, and reference to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Acquisition Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Fourier transform, phase correct, and reference to the solvent peak.

IR Spectroscopy

Thin Solid Film Method: [6]

-

Dissolve a small amount (a few mg) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

Place the plate in the spectrometer and acquire the spectrum.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Nitro-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Nitro-4-(trifluoromethyl)benzonitrile. Due to the limited availability of experimentally acquired spectra for this specific compound in public literature, this guide leverages predictive models and comparative analysis of structurally related compounds to offer a robust estimation of its NMR data. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.

Predicted NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values were estimated using a combination of NMR prediction software and analysis of empirical data from analogous compounds, including 1-nitro-4-(trifluoromethyl)benzene and 2-(trifluoromethyl)benzonitrile. The predictions are for a standard solution in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.1 - 8.3 | d | ~1.5 |

| H-5 | 7.9 - 8.1 | dd | ~8.5, ~1.5 |

| H-6 | 7.8 - 8.0 | d | ~8.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (CN) | 114 - 116 |

| C-2 (C-NO₂) | 148 - 150 |

| C-3 | 135 - 137 |

| C-4 (C-CF₃) | 133 - 135 (q) |

| C-5 | 128 - 130 |

| C-6 | 125 - 127 |

| CF₃ | 121 - 123 (q) |

| CN | 116 - 118 |

Note: The chemical shifts for carbons attached to or near the trifluoromethyl group are expected to appear as quartets (q) due to coupling with the fluorine atoms.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio)

-

Pulse Angle: 30-45 degrees

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0 to 160 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (adjust for optimal signal-to-noise ratio)

-

Pulse Angle: 30 degrees

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the predicted NMR data.

An In-depth Technical Guide to the Interpretation of the Mass Spectrum of 2-Nitro-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following interpretation of the mass spectrum of 2-Nitro-4-(trifluoromethyl)benzonitrile is a theoretical guide based on established principles of mass spectrometry and known fragmentation patterns of related chemical moieties. As of the date of this publication, a publicly available, experimentally-derived mass spectrum for this specific compound could not be located. This document is intended to serve as a predictive guide for researchers and scientists.

Introduction

This compound is a multifaceted organic compound featuring a nitro group, a trifluoromethyl group, and a nitrile group attached to a benzene ring. These functional groups impart unique chemical properties that are of significant interest in medicinal chemistry and materials science. Mass spectrometry, a powerful analytical technique, is indispensable for the structural elucidation and identification of such novel compounds. This guide provides a detailed theoretical interpretation of the electron ionization (EI) mass spectrum of this compound, offering insights into its expected fragmentation pathways.

Molecular Properties and Expected Molecular Ion

The fundamental properties of this compound are summarized below:

| Property | Value |

| Molecular Formula | C₈H₃F₃N₂O₂ |

| Exact Mass | 216.0147 g/mol |

| CAS Number | 778-94-9 |

Upon electron ionization, the molecule is expected to lose one electron to form the molecular ion (M⁺˙), which would be observed at a mass-to-charge ratio (m/z) of 216.

Proposed Fragmentation Pathway

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to extensive fragmentation.[1][2] The fragmentation of this compound is anticipated to be driven by the presence of its distinct functional groups. The stability of the aromatic ring will also influence the fragmentation pattern, likely resulting in a relatively abundant molecular ion peak.[2]

A proposed fragmentation pathway is outlined below. The stability of the resulting fragments, often dictated by resonance and inductive effects, will determine their relative abundance in the mass spectrum.

Tabulated Summary of Expected Ions

The following table summarizes the key ions anticipated in the mass spectrum of this compound, their proposed elemental compositions, and the neutral losses leading to their formation.

| m/z | Proposed Ion Formula | Neutral Loss | Comments |

| 216 | [C₈H₃F₃N₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 186 | [C₈H₃F₃NO]⁺˙ | NO | Loss of nitric oxide from the nitro group. |

| 170 | [C₈H₃F₃N]⁺ | NO₂ | Loss of a nitro radical, a common fragmentation for nitroaromatic compounds. |

| 147 | [C₇H₃N₂O₂]⁺ | CF₃ | Loss of a trifluoromethyl radical. |

| 143 | [C₇H₂F₃]⁺ | NO₂, HCN | Subsequent loss of hydrogen cyanide from the m/z 170 fragment. |

| 123 | [C₆H₃NO₂]⁺˙ | CF₃, CN | Loss of a cyanide radical from the m/z 147 fragment. |

| 101 | [C₇H₃N]⁺ | CF₃, NO₂ | Loss of a nitro radical from the m/z 147 fragment. |

Experimental Protocol for Mass Spectrometry

A detailed methodology for acquiring the electron ionization mass spectrum of a solid organic compound like this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.[3][4]

5.1 Sample Preparation

-

Purity Assessment: Ensure the sample is of high purity to avoid a complex spectrum with interfering peaks. Recrystallization or chromatography may be necessary.

-

Sample Dissolution: Dissolve a small amount (approximately 1 mg) of the solid compound in a suitable volatile organic solvent (e.g., methanol, acetone, or dichloromethane) to create a stock solution of about 1 mg/mL.[5]

-

Dilution: Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.[5] The optimal concentration should be determined empirically to achieve a good signal-to-noise ratio without saturating the detector.

5.2 Instrumentation and Data Acquisition

The following is a general workflow for data acquisition using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source, a common setup for such analyses. Direct infusion via a solids probe is also a viable alternative.

5.3 Instrument Parameters

The following are typical starting parameters for an EI-MS analysis.[1][6]

| Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 200-250 °C |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range (m/z) | 50 - 300 |

| GC Column (if applicable) | Non-polar (e.g., DB-5ms) |

| GC Inlet Temperature | 250 °C |

| Oven Program (if applicable) | Start at 50°C, ramp to 280°C at 10°C/min |

| Carrier Gas (if applicable) | Helium |

5.4 Data Processing

-

Spectrum Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.

-

Background Subtraction: If necessary, subtract the background spectrum (from the solvent or column bleed) to obtain a clean mass spectrum of the analyte.

-

Peak Identification: Identify the molecular ion peak and major fragment peaks.

-

Interpretation: Correlate the observed fragments with the proposed fragmentation pathways to confirm the structure of the compound. Comparison with spectral libraries can also be a valuable tool, although a reference spectrum for this specific compound may not be available.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the interpretation of the mass spectrum of this compound. The proposed fragmentation patterns are based on the established chemical behavior of its constituent functional groups under electron ionization conditions. Researchers analyzing this compound can use this guide to anticipate the key features of its mass spectrum and to design appropriate experimental protocols for its analysis. The provided methodologies and diagrams serve as a practical resource for scientists engaged in the structural elucidation of novel organic molecules. Experimental verification of this theoretical interpretation is highly encouraged.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Theoretical Studies on the Electronic Structure of 2-Nitro-4-(trifluoromethyl)benzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-4-(trifluoromethyl)benzonitrile is an aromatic organic compound with significant applications in pharmaceutical and agrochemical research as a versatile intermediate in the synthesis of biologically active compounds.[1] Its utility stems from the unique electronic properties conferred by the presence of three distinct functional groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-CN), all attached to a benzene ring. This guide provides a comprehensive overview of the theoretical studies on the electronic structure of this molecule, offering insights into its reactivity, stability, and potential interactions. Due to the limited availability of direct theoretical studies on this compound in the current literature, this guide also draws upon established computational methodologies and data from analogous compounds to provide a predictive framework for its electronic characteristics.

Introduction

This compound, with the chemical formula C₈H₃F₃N₂O₂, is a crystalline solid at room temperature.[1] The electron-withdrawing nature of the nitro, trifluoromethyl, and nitrile groups renders the aromatic ring electron-deficient, making it susceptible to nucleophilic attack and a valuable building block in organic synthesis.[1] Understanding the electronic structure of this molecule is paramount for predicting its chemical behavior and designing novel synthetic pathways for drug discovery and materials science.

Computational Methodologies

The electronic structure of organic molecules like this compound can be elucidated using various computational chemistry methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.

Density Functional Theory (DFT)

A common computational protocol for a molecule of this nature would involve geometry optimization and subsequent electronic property calculations using a functional such as B3LYP, paired with a suitable basis set like 6-311++G(d,p). This level of theory has been shown to provide reliable results for the geometry and vibrational frequencies of related aromatic compounds.

Experimental Protocol (Computational):

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set. This process yields the equilibrium bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These frequencies can be compared with experimental infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including molecular orbital energies (HOMO, LUMO), Mulliken charges, and the natural bond orbital (NBO) analysis.

Predicted Electronic Structure and Properties

Molecular Geometry

The benzene ring is expected to be nearly planar. The strong electron-withdrawing groups will likely influence the bond lengths within the ring, with a potential shortening of the C-C bonds adjacent to the substituents.

Table 1: Predicted Optimized Structural Parameters of this compound

| Parameter | Predicted Value Range |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.41 |

| C-N (nitrile) | ~1.15 |

| C-N (nitro) | ~1.48 |

| N-O (nitro) | ~1.22 |

| C-C (trifluoromethyl) | ~1.52 |

| C-F (trifluoromethyl) | ~1.34 |

| Bond Angles (°) | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-CN | ~178 |

| C-C-NO₂ | ~119 |

| O-N-O | ~125 |

| C-C-CF₃ | ~120 |

| F-C-F | ~107 |

Note: These are predicted values based on typical bond lengths and angles for similar functional groups and require confirmation through specific computational studies.

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

-

HOMO: The HOMO is expected to be localized primarily on the benzene ring, with some contribution from the nitro group's oxygen atoms.

-

LUMO: The LUMO is anticipated to be distributed over the entire molecule, with significant contributions from the electron-withdrawing nitro and nitrile groups, indicating these are the likely sites for nucleophilic attack.

The presence of strong electron-withdrawing groups will lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap is expected to be relatively small, suggesting a molecule that is reactive and can participate in charge-transfer interactions.

Table 2: Predicted Molecular Orbital Properties of this compound

| Property | Predicted Value Range | Significance |

| HOMO Energy | Negative | Electron-donating ability |

| LUMO Energy | Negative | Electron-accepting ability |

| HOMO-LUMO Gap | Relatively small | Chemical reactivity, electronic transitions |

Mulliken Charge Distribution

The Mulliken charge analysis provides insight into the charge distribution across the molecule. The nitrogen and oxygen atoms of the nitro group and the nitrogen atom of the nitrile group are expected to carry partial negative charges, while the carbon atoms attached to these groups and the trifluoromethyl group will have partial positive charges. This charge distribution further highlights the potential sites for electrophilic and nucleophilic interactions.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a valuable experimental technique for characterizing the functional groups present in a molecule. The vibrational frequencies of this compound can be predicted computationally and compared with experimental spectra.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 |

| Nitro (-NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretching | 1345 - 1385 |

| Trifluoromethyl (-CF₃) | Stretching | 1100 - 1250 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Logical Workflow for Theoretical Analysis

The process of theoretically studying the electronic structure of a molecule like this compound follows a logical progression from defining the structure to analyzing its detailed electronic properties.

Caption: A logical workflow for the theoretical analysis of molecular electronic structure.

Conclusion

While direct and detailed theoretical studies on the electronic structure of this compound are not extensively reported in the current scientific literature, established computational chemistry protocols provide a robust framework for predicting its properties. The presence of multiple strong electron-withdrawing groups dictates its electronic landscape, leading to an electron-deficient aromatic system with distinct regions of positive and negative electrostatic potential. These features are key to its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Further dedicated computational and experimental studies are warranted to fully elucidate the intricate details of its electronic structure and reactivity, which will undoubtedly aid in the rational design of new molecules with desired biological or material properties.

References

An In-depth Technical Guide to the Historical Synthesis Methods of 2-Nitro-4-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of the historical and contemporary synthesis methods for 2-Nitro-4-(trifluoromethyl)benzonitrile, a key intermediate in the fine chemical and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Introduction

This compound is a crucial building block in the synthesis of various complex organic molecules. Its unique substitution pattern, featuring a nitro group, a cyano group, and a trifluoromethyl group, makes it a versatile precursor for a range of chemical transformations. This guide explores the primary synthetic routes developed for its preparation, with a focus on reaction efficiency, reagent accessibility, and scalability.

Synthesis from 2-Nitro-4-(trifluoromethyl)benzaldehyde

A well-documented and widely practiced method for the synthesis of this compound involves a two-step process starting from 2-Nitro-4-(trifluoromethyl)benzaldehyde. This pathway first converts the aldehyde to an oxime, which is subsequently dehydrated to yield the desired nitrile.

The following table summarizes the quantitative data for the two-step synthesis from 2-Nitro-4-(trifluoromethyl)benzaldehyde, as reported in the literature.

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1. Oximation | 2-Nitro-4-(trifluoromethyl)benzaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide | - | Water | 8-20 | - | 88-92 | - | [1][2] |

| 2. Dehydration | 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime, Acetic anhydride | Nickel composite catalyst (Nickel acetate and Raney nickel) | Acetonitrile | 83-85 | 2 | 84 | 98.5 | [1][2] |

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime [1][2]

-

To a reaction kettle, add 4.4 kg of 2-Nitro-4-(trifluoromethyl)benzaldehyde and 13 kg of water.

-

Add 1.4 kg of hydroxylamine hydrochloride to the mixture and begin stirring.

-

Slowly add 3.2 kg of a 50% sodium hydroxide solution dropwise, maintaining the reaction temperature between 8-20 °C.

-

After the reaction is complete, neutralize the mixture to a pH of 7 with hydrochloric acid.

-

Extract the product three times with diethyl ether.

-

Concentrate the combined ether extracts to obtain 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime.

-

Dry the solid product to yield approximately 4.1 kg (88% yield).

Step 2: Synthesis of this compound [1]

-

Dissolve 4 kg of the dried 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime in 12 kg of acetonitrile.

-

While stirring, add 4 kg of acetic anhydride.

-

Add 0.8 kg of a compounded nickel catalyst (prepared from nickel acetate and Raney nickel).

-

Heat the mixture to reflux at 83 °C and maintain for 2 hours.

-

After the reaction, cool the mixture to room temperature and filter to recover the catalyst.

-

The filtrate (mother liquor) is then concentrated by heating to recover the solvent.

-

The remaining liquid is purified by distillation to obtain 3.1 kg of this compound (84% yield) with a purity of 98.5% (GC/MS). The melting point of the product is 42-44 °C.

Caption: Synthesis of this compound from its corresponding aldehyde.

Nucleophilic Aromatic Substitution

Another synthetic approach involves the nucleophilic substitution of a halogen atom on a substituted benzene ring with a cyanide group. This method is advantageous when the corresponding halo-aromatic compound is readily available.

The synthesis of this compound can be achieved through the nucleophilic substitution reaction of 2-nitro-4-trifluoromethyl halobenzene with a cyanide source, such as potassium cyanide, in the presence of a catalyst.[2] A specific example involves the use of 3-nitro-4-chlorobenzotrifluoride as the starting material, which reacts with a cyanating reagent in the presence of a metal bromide and cuprous cyanide.[3]

Caption: Nucleophilic substitution route to this compound.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl amines via diazonium salt intermediates.[4][5][6] While a specific protocol for the synthesis of this compound using this method is not detailed in the provided search results, a general workflow can be proposed based on established Sandmeyer reaction principles.

-

Diazotization: 2-Amino-5-(trifluoromethyl)nitrobenzene would be treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation: The cold solution of the diazonium salt would then be added to a solution of a cyanide source, typically copper(I) cyanide, to facilitate the substitution of the diazonium group with a nitrile group, yielding this compound.

Caption: Proposed Sandmeyer reaction pathway for this compound.

Conclusion

The synthesis of this compound can be accomplished through several distinct chemical routes. The two-step conversion from 2-Nitro-4-(trifluoromethyl)benzaldehyde is a well-established method with detailed protocols and high reported yields. Nucleophilic aromatic substitution offers a direct approach if the appropriate halogenated precursor is available. The Sandmeyer reaction presents a classic and viable, though less specifically documented, alternative. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the manufacturing facility. Further research and process optimization may yet yield even more efficient and sustainable methods for the production of this important chemical intermediate.

References

- 1. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 2. The preparation method of 2-nitro-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106631886B - The preparation method of 2- nitro-4-trifluoromethyl Benzonitriles - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Fundamental Reactivity of 2-Nitro-4-(trifluoromethyl)benzonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitro-4-(trifluoromethyl)benzonitrile (CAS No. 778-94-9) is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical behavior is dictated by the unique electronic landscape of its substituted benzene ring. The presence of two powerful electron-withdrawing groups—a nitro group (-NO₂) at the 2-position and a trifluoromethyl group (-CF₃) at the 4-position—renders the aromatic system highly electron-deficient. This guide elucidates the core reactivity principles of this compound, focusing on its propensity to undergo nucleophilic aromatic substitution (SNAr), reduction of the nitro moiety, and hydrolysis of the nitrile function. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical synthesis and drug development.

Core Reactivity Principles

The fundamental reactivity of this compound stems from the synergistic electron-withdrawing effects of its substituents. The nitro and trifluoromethyl groups significantly reduce the electron density of the aromatic ring, making it a strong electrophile.[2][3][4] This pronounced electrophilicity is the driving force behind its primary reaction pathway: nucleophilic aromatic substitution (SNAr).

The key reactive sites and transformations are:

-

The Aromatic Ring: Highly activated towards attack by nucleophiles.

-

The Nitro Group: Can act as a leaving group in SNAr reactions or be reduced to a primary amine.

-

The Nitrile Group: Susceptible to hydrolysis under acidic or basic conditions to yield an amide or a carboxylic acid.[5]

Key Reaction Classes

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction class for this molecule is the SNAr mechanism. The electron-poor aromatic ring is readily attacked by a wide range of nucleophiles.[3] The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The strong electron-withdrawing groups are crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction.[3][6] In many cases, the nitro group at the C-2 position serves as the leaving group.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Table 1: Examples of SNAr Reactions (Note: Specific yield data for this exact substrate can be sparse in public literature; the following represents typical transformations for highly activated nitroaromatics.)

| Nucleophile (Nu⁻) | Product Type | Typical Conditions | Expected Yield |

| R-O⁻ (Alkoxide) | 2-Alkoxy-4-(trifluoromethyl)benzonitrile | ROH, NaH or KOH, Room Temp to 80°C | High |

| R-S⁻ (Thiolate) | 2-(Alkylthio)-4-(trifluoromethyl)benzonitrile | RSH, K₂CO₃ or NaH, DMF, Room Temp | High |

| R₂NH (Amine) | 2-(Dialkylamino)-4-(trifluoromethyl)benzonitrile | Neat amine or in DMSO/DMF, 80-120°C | Moderate to High |

| N₃⁻ (Azide) | 2-Azido-4-(trifluoromethyl)benzonitrile | NaN₃, DMSO or DMF, 80-100°C | Moderate |

| F⁻ (Fluoride) | 2-Fluoro-4-(trifluoromethyl)benzonitrile | KF, Phase-transfer catalyst (e.g., TMAF), High Temp | Moderate |

Experimental Protocol: Synthesis of 2-Amino-5-nitro-4-(trifluoromethyl)benzonitrile (SNAr with Ammonia) (Conceptual protocol based on analogous reactions)

-

Reaction Setup: To a sealed pressure vessel, add this compound (1.0 eq).

-

Reagent Addition: Add a solution of ammonia in methanol (7N, 10.0 eq) or aqueous ammonia (28%, 10.0 eq) and dimethyl sulfoxide (DMSO) as a co-solvent.

-

Reaction Conditions: Seal the vessel and heat the mixture to 100-120°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully vent the vessel in a fume hood. Pour the mixture into ice-water.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then a minimal amount of cold methanol to remove impurities. If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure 2-amino-5-nitro-4-(trifluoromethyl)benzonitrile.

Reduction of the Nitro Group

The selective reduction of the nitro group to a primary amine is a critical transformation, yielding 2-Amino-4-(trifluoromethyl)benzonitrile, a valuable building block. Care must be taken to choose reducing agents that do not affect the nitrile or trifluoromethyl groups.[7]

Caption: Workflow for the reduction of the nitro group.

Table 2: Comparative Data for Nitro Group Reduction

| Reducing Agent / Method | Solvent | Conditions | Yield | Reference / Notes |

| SnCl₂·2H₂O | Ethanol or EtOAc | Reflux, 2-6 h | >90% | A classic, reliable method for selective reduction.[8] |

| Fe / NH₄Cl or HCl (cat.) | Ethanol / Water | Reflux, 1-4 h | >85% | Cost-effective and common industrial method.[7] |

| H₂ / Pd/C (10%) | Methanol or Ethanol | 1-4 atm H₂, Room Temp | >95% | Clean method, but requires hydrogenation equipment.[7] |

| Electrochemical Reduction | H₂O / MeOH, H₂SO₄ | Flow electrolyzer | ~85% | A green chemistry approach.[9] |

Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution in portions. The reaction is exothermic.

-

Reaction Conditions: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction by TLC until completion.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of ice.

-

Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9). This will precipitate tin salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-Amino-4-(trifluoromethyl)benzonitrile can be further purified by column chromatography or recrystallization.

Hydrolysis of the Nitrile Group

The cyano group can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. A patent has detailed the selective hydrolysis to the intermediate amide, 2-nitro-4-(trifluoromethyl)benzamide, under controlled basic conditions.[5] Further hydrolysis under more stringent acidic or basic conditions yields the corresponding carboxylic acid.

Caption: Reaction pathway for the hydrolysis of the nitrile group.

Table 3: Quantitative Data for Base-Catalyzed Hydrolysis to Amide [5]

| Base | Molar Eq. of Base | Water (L/kg substrate) | Temperature (°C) | HPLC Purity of Amide |

| NaOH | 4.0 eq | 25 L/kg | 60°C | 39% |

| NaOH | 1.5 eq | 10 L/kg | 50°C | 99% |

| KOH | 1.5 eq | 10 L/kg | 60°C | 99% |

Data extracted from patent CN108191667B, highlighting optimized conditions in bold.

Experimental Protocol: Base-Catalyzed Hydrolysis to 2-Nitro-4-(trifluoromethyl)benzamide [5]

-

Reaction Setup: To a reaction flask, add this compound (1.0 eq, e.g., 1g).

-

Reagent Addition: Add water (10 mL) and sodium hydroxide (1.5 eq, e.g., 0.28g) or potassium hydroxide (1.5 eq, e.g., 0.39g).

-

Reaction Conditions: Heat the mixture with stirring. If using NaOH, maintain the temperature at 45-55°C. If using KOH, maintain the temperature at 55-65°C.

-

Monitoring: Monitor the reaction via HPLC until the starting material is completely consumed.

-

Isolation: Upon completion, cool the reaction mixture. The product, 2-nitro-4-(trifluoromethyl)benzamide, will precipitate.

-

Purification: Collect the solid product by filtration and wash with cold water to afford the high-purity amide.

Conclusion

This compound is a highly versatile chemical intermediate whose reactivity is dominated by the powerful electron-withdrawing nature of its substituents. A thorough understanding of its three primary reaction modes—nucleophilic aromatic substitution, nitro group reduction, and nitrile hydrolysis—allows chemists to strategically employ this molecule in the synthesis of a diverse range of complex, high-value compounds. The protocols and data presented in this guide serve as a foundational resource for the effective and efficient utilization of this important building block in research and development.

References

- 1. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 2. Buy this compound (EVT-460131) | 778-94-9 [evitachem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile from 2-nitro-4-trifluoromethylbenzaldehyde

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile from 2-nitro-4-trifluoromethylbenzaldehyde. The described method is a robust two-step process involving the formation of an intermediate oxime, followed by dehydration to yield the final nitrile product. This protocol is designed to be a valuable resource for professionals in organic synthesis and drug development, offering detailed experimental procedures, data presentation, and workflow visualization.

Introduction

The conversion of aldehydes to nitriles is a fundamental transformation in organic chemistry, providing access to a versatile functional group that is a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Nitriles can be readily converted into other important functional groups such as amines, carboxylic acids, and ketones. The synthesis of this compound is of particular interest as this compound serves as a valuable intermediate in the preparation of various biologically active molecules. The presented two-step method, proceeding through an aldoxime intermediate, offers a reliable and scalable route to this important compound.[2][3]

The overall transformation can be summarized as follows:

Step 1: Oxime Formation 2-nitro-4-trifluoromethylbenzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form 2-nitro-4-trifluoromethylbenzaldehyde oxime.[4]

Step 2: Dehydration The isolated oxime is then dehydrated using a suitable reagent, such as acetic anhydride, to yield this compound.[2][3]

Reaction Mechanism

The synthesis proceeds through two distinct mechanistic stages:

-

Oxime Formation: The reaction is initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. This is typically carried out in a weakly acidic or basic medium.[5] The subsequent proton transfer and elimination of a water molecule result in the formation of the C=N double bond of the oxime.[2][6]

-

Dehydration of the Oxime: The aldoxime is converted to the nitrile via an elimination reaction. When using acetic anhydride, the hydroxyl group of the oxime is acetylated, creating a good leaving group. A subsequent base-assisted elimination of acetic acid leads to the formation of the carbon-nitrogen triple bond of the nitrile.[7][8]

Experimental Protocols

Step 1: Synthesis of 2-nitro-4-trifluoromethylbenzaldehyde oxime

Materials:

-

2-nitro-4-trifluoromethylbenzaldehyde

-

Hydroxylamine hydrochloride

-

50% Sodium hydroxide solution

-

Water

-

Hydrochloric acid

-

Diethyl ether

-

Reaction kettle or round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

To a reaction kettle, add 219 g of 2-nitro-4-trifluoromethylbenzaldehyde and 657 g of water.

-

Begin stirring the mixture and add 69 g of hydroxylamine hydrochloride.

-

Cool the reaction mixture to 10-20°C.

-

Slowly add 160 g of 50% sodium hydroxide solution dropwise, maintaining the temperature between 10-20°C.

-

After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

-

Neutralize the reaction mixture to a pH of 7 with hydrochloric acid.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and concentrate using a rotary evaporator to obtain the crude 2-nitro-4-trifluoromethylbenzaldehyde oxime as a solid.

-

Dry the solid to a constant weight. The expected yield is approximately 215 g (92%).[2]

Step 2: Synthesis of this compound

Materials:

-

2-nitro-4-trifluoromethylbenzaldehyde oxime (from Step 1)

-

Acetonitrile

-

Acetic anhydride

-

Nickel composite catalyst (compounded from nickel acetate and Raney nickel)[2][3]

-

Reaction flask with reflux condenser

-

Heating mantle with stirring

-

Filtration apparatus

-

Distillation apparatus

Procedure: [2]

-

In a reaction flask, dissolve 260 g of dry 2-nitro-4-trifluoromethylbenzaldehyde oxime in 780 g of acetonitrile.

-

With stirring, add 260 g of acetic anhydride.

-

Add 52 g of the compounded nickel catalyst to the mixture.

-

Heat the reaction mixture to reflux (approximately 84°C) and maintain for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to recover the catalyst.

-

The filtrate (mother liquor) is then heated to concentrate and recover the solvent.

-

The remaining liquid is purified by distillation to obtain this compound. The expected yield is approximately 200 g.[2]

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound based on the provided protocols.[2]

| Parameter | Step 1: Oxime Formation | Step 2: Dehydration |

| Starting Material | 2-nitro-4-trifluoromethylbenzaldehyde | 2-nitro-4-trifluoromethylbenzaldehyde oxime |

| Reagents | Hydroxylamine hydrochloride, 50% NaOH | Acetic anhydride, Nickel composite catalyst |

| Solvent | Water, Diethyl ether (for extraction) | Acetonitrile |

| Temperature | 10-20°C | Reflux (~84°C) |

| Reaction Time | Completion by TLC | 2 hours |

| Product | 2-nitro-4-trifluoromethylbenzaldehyde oxime | This compound |

| Yield | ~92% | High |

| Purification | Extraction and concentration | Filtration and distillation |

Purification and Characterization

The final product, this compound, is typically purified by distillation.[2] For smaller scales or higher purity requirements, column chromatography on silica gel can be employed.[1]

The identity and purity of the synthesized compound can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of the product.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information.

-

Infrared (IR) Spectroscopy: The presence of the characteristic nitrile (C≡N) stretching frequency (around 2230 cm⁻¹) and nitro (NO₂) group absorptions can be confirmed.

Troubleshooting

-

Low yield in Step 1: Ensure the temperature is maintained within the specified range during the addition of sodium hydroxide to prevent side reactions. Incomplete reaction can be addressed by extending the reaction time.

-

Low yield in Step 2: Ensure the oxime starting material is completely dry, as water can interfere with the dehydration reaction. The activity of the catalyst is also crucial.

-

Impure product: Incomplete reaction or side reactions can lead to impurities. Unreacted starting aldehyde or the intermediate oxime may be present. Purification by distillation or chromatography should be optimized to remove these. Common impurities in aromatic nitrile synthesis can also include byproducts from side reactions involving the nitro group.[10][11]

Visualizations

The following diagrams illustrate the overall synthesis workflow and the logical relationship of the reaction steps.

Figure 1: Overall workflow for the synthesis of this compound.

Figure 2: Logical relationship of the key chemical transformations.

References

- 1. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. ias.ac.in [ias.ac.in]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]